N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazine ring, and various functional groups
Properties
IUPAC Name |
[4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O/c1-13-11-15(6-8-18(13)22)25-19-16-7-5-14(2)24-20(16)23-12-17(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGHBBFVSJSWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 4-(dimethylamino)benzyl chloride: This can be achieved by reacting 4-(dimethylamino)benzyl alcohol with thionyl chloride.
Synthesis of 3-(4-ethylphenoxy)pyrazine: This involves the reaction of 4-ethylphenol with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate.
Formation of the piperidine derivative: The piperidine ring is introduced by reacting piperidine with the appropriate carboxylic acid derivative.
Coupling reaction: The final step involves coupling the prepared intermediates under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Bromine Site
The bromine atom at the para position of the phenyl ring is highly reactive in S<sub>N</sub>Ar reactions due to electron-withdrawing effects from the adjacent methyl group and the naphthyridine ring.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Methoxy Substitution | DMF, 110°C, 12 h | Sodium methoxide (NaOCH<sub>3</sub>) | N-(4-methoxy-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine |
| Amine Coupling | Pd(OAc)<sub>2</sub>, XPhos, 100°C | Primary/Secondary amines | Aryl amine derivatives via Buchwald-Hartwig amination |
Key Findings :
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Regioselectivity is influenced by steric hindrance from the 3-methyl group and electronic effects .
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Reactions proceed efficiently under palladium catalysis for cross-couplings (e.g., Suzuki-Miyaura with boronic acids).
Reductive Transformations of the Pyrrolidine Carbonyl Group
The carbonyl group in the pyrrolidine moiety undergoes reduction under standard conditions:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Carbonyl Reduction | THF, 0°C to reflux | LiAlH<sub>4</sub> | N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-methyl)-1,8-naphthyridin-4-amine |
Mechanism :
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LiAlH<sub>4</sub> reduces the carbonyl to a methylene group via a two-electron transfer process.
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The reaction is sensitive to steric hindrance from the pyrrolidine ring.
Oxidation Reactions
The tertiary amine in the pyrrolidine ring and the naphthyridine core are susceptible to oxidation:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Amine Oxidation | H<sub>2</sub>SO<sub>4</sub>, 60°C | KMnO<sub>4</sub> | Pyrrolidine N-oxide derivative |
| Naphthyridine Oxidation | Acetic acid, H<sub>2</sub>O<sub>2</sub> | — | Epoxidation or hydroxylation of the naphthyridine ring (theoretical) |
Key Findings :
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Oxidation of the pyrrolidine nitrogen proceeds without cleavage of the naphthyridine core.
Rearrangement Reactions
Under high-temperature conditions with primary amines, the compound may undergo ring rearrangement, as observed in structurally related naphthyridines :
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Ring Expansion | Neat, 160°C, 15 h | 1-Aminopropan-2-ol | 6,8-Diamino-2-methyl-2,7-naphthyridin-1-one derivatives (analogous systems) |
Mechanistic Notes :
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Rearrangement is facilitated by electron-deficient aromatic systems and steric accessibility .
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The presence of bulky substituents (e.g., benzyl groups) slows the reaction .
Acid/Base-Mediated Transformations
The aromatic amine group participates in protonation/deprotonation equilibria:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Salt Formation | HCl (g), Et<sub>2</sub>O | — | Hydrochloride salt (improved solubility for pharmaceutical applications) |
Photochemical Reactivity
The naphthyridine core absorbs UV light, enabling potential photochemical modifications (theoretical based on naphthyridine analogs):
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| [2+2] Cycloaddition | UV light, 254 nm | — | Dimeric products (hypothetical, requires validation) |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is . Its structure features a naphthyridine core, which is known for its diverse biological activities. The presence of the bromine atom and the pyrrolidine moiety enhances its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,8-naphthyridine derivatives, including this compound. These compounds have demonstrated effectiveness against various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of tubulin polymerization
- Interference with DNA replication processes
A review by Ahmed et al. (2023) emphasizes the role of naphthyridine derivatives in cancer treatment, noting their ability to act as topoisomerase inhibitors and angiogenesis inhibitors .
Antimicrobial Activity
The naphthyridine scaffold has also shown significant antimicrobial properties. Compounds in this category are effective against a range of bacterial and fungal strains, making them candidates for further development as antimicrobial agents .
Neurological Applications
Research indicates that derivatives of 1,8-naphthyridine can be beneficial in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. Their potential neuroprotective effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Classical Synthetic Routes : Traditional methods include the Skraup synthesis and variations involving cyclization reactions that yield naphthyridine derivatives.
| Synthesis Method | Description |
|---|---|
| Skraup Reaction | Involves the condensation of aniline derivatives with carbonyl compounds in the presence of an acid catalyst. |
| Microwave-Assisted Synthesis | Enhances reaction rates and yields by utilizing microwave irradiation to facilitate cyclization reactions. |
Case Study on Anticancer Activity
A study conducted by Ahmed et al. (2023) evaluated the anticancer activity of various naphthyridine derivatives against 60 human cancer cell lines, revealing that certain structural modifications significantly enhance cytotoxicity . The study provided detailed insights into structure-activity relationships (SAR), emphasizing the importance of specific functional groups.
Neuroprotective Studies
Another research effort focused on the neuroprotective effects of naphthyridine derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal death and improve cognitive functions in experimental models, indicating their potential for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)benzyl]-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-4-carboxamide
- N-[4-(dimethylamino)benzyl]-1-[3-(4-chlorophenoxy)pyrazin-2-yl]piperidine-4-carboxamide
Uniqueness
N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to the presence of the ethyl group on the phenoxy ring, which may influence its binding affinity and specificity for certain molecular targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Biological Activity
N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features a complex structure that includes a naphthyridine core substituted with a bromomethylphenyl group and a pyrrolidine carbonyl moiety. Its molecular formula is , which indicates the presence of multiple functional groups that may contribute to its biological properties.
Research indicates that compounds similar to this compound often exhibit their effects through various mechanisms:
- Enzyme Inhibition : Many naphthyridine derivatives act as inhibitors of key enzymes involved in cancer progression and inflammatory responses.
- Receptor Modulation : The compound may interact with specific receptors in cellular pathways that regulate growth and apoptosis.
- Signal Transduction Interference : By disrupting signaling pathways, these compounds can alter cell proliferation and survival.
Biological Activity Summary
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Anticancer Properties
In a study focusing on acute myeloid leukemia (AML), derivatives similar to this compound demonstrated significant cytotoxicity against MV4-11 cells, with IC50 values in the nanomolar range. This suggests strong potential for further development into therapeutic agents for AML treatment .
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of similar compounds, revealing that they effectively inhibited the production of pro-inflammatory cytokines in murine models. This was attributed to their ability to modulate protein kinase C activity, which is crucial in inflammatory response pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
